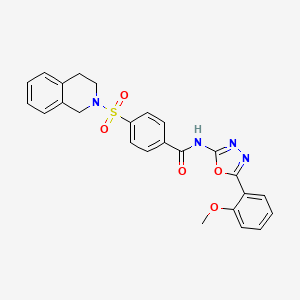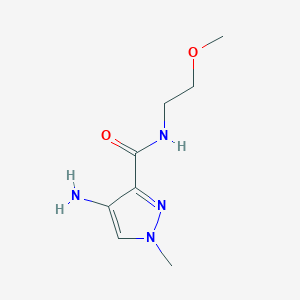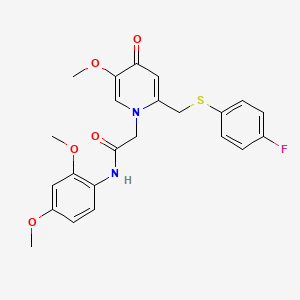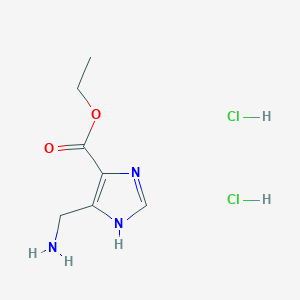
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that has gained significant interest in both academic and industrial settings. The compound's unique structure, combining sulfonamide, oxadiazole, and benzamide functionalities, offers a wide range of chemical and biological activities, making it a promising candidate for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions:
Formation of the isoquinoline core: : The reaction begins with the formation of 3,4-dihydroisoquinoline via cyclization of an appropriate precursor.
Sulfonylation: : The isoquinoline intermediate is then sulfonylated using a sulfonyl chloride derivative under basic conditions.
Oxadiazole formation: : The sulfonylated intermediate is reacted with an aryl hydrazine and carboxylic acid to form the oxadiazole ring.
Final coupling: : The oxadiazole derivative is then coupled with 5-(2-methoxyphenyl)benzamide under catalytic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for scale. Key considerations include:
Catalyst selection: : Use of highly efficient catalysts to minimize by-products and increase yield.
Reaction conditions: : Optimization of temperature, pressure, and solvent systems to ensure scalability and reproducibility.
Purification: : Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes several types of chemical reactions:
Oxidation: : The isoquinoline moiety can be oxidized using oxidizing agents such as KMnO4 or H2O2.
Reduction: : The compound can be reduced at the oxadiazole ring or the benzamide group using reducing agents like LiAlH4.
Substitution: : Halogenation or nitration can occur at the aromatic rings under appropriate conditions.
Common Reagents and Conditions
Oxidation: : KMnO4 in acidic medium.
Reduction: : LiAlH4 in dry ether.
Substitution: : Nitration using HNO3/H2SO4 or halogenation using Br2/FeBr3.
Major Products Formed
Oxidation: : Formation of isoquinoline N-oxide.
Reduction: : Formation of reduced oxadiazole and amine derivatives.
Substitution: : Formation of nitro or halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Used as a ligand or catalyst in various organic reactions due to its unique structure.
Material Science: : Incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes due to its structural similarity to biological molecules.
Drug Development: : Explored for its potential as a therapeutic agent in treating diseases.
Medicine
Anti-cancer: : Exhibits cytotoxic activity against certain cancer cell lines.
Anti-inflammatory: : Shows potential in reducing inflammation in preclinical studies.
Industry
Pesticides: : Used as a precursor for synthesizing novel pesticides.
Dyes: : Incorporated into dye formulations for improved stability and color properties.
Wirkmechanismus
The compound's effects are mediated through multiple pathways:
Enzyme Binding: : Binds to the active site of specific enzymes, inhibiting their activity.
Receptor Interaction: : Interacts with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: : Inserts between DNA bases, disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its combined functionalities of sulfonamide, oxadiazole, and benzamide groups.
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: : Lacks the methoxy group, affecting its solubility and biological activity.
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(isoquinolin-2(1H)-yl)sulfonyl)benzamide: : Contains a chlorophenyl instead of methoxyphenyl, leading to different chemical properties.
Overall, the presence of the methoxyphenyl group in this compound contributes to its unique physical, chemical, and biological properties, making it a compound of significant interest in various fields of research.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-33-22-9-5-4-8-21(22)24-27-28-25(34-24)26-23(30)18-10-12-20(13-11-18)35(31,32)29-15-14-17-6-2-3-7-19(17)16-29/h2-13H,14-16H2,1H3,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZAQVBXAIYDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Chlorophenyl)methyl]benzimidazole](/img/structure/B2895377.png)
![1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B2895378.png)



![4-[butyl(methyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2895384.png)

![2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2895387.png)

